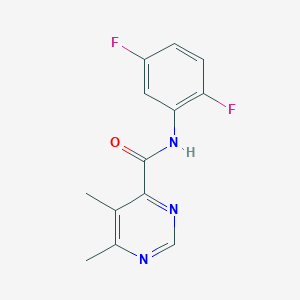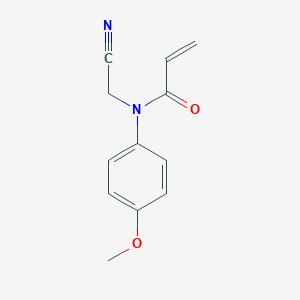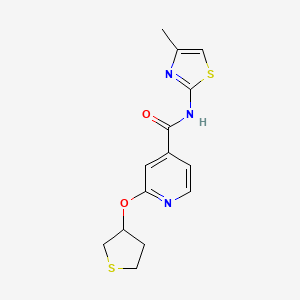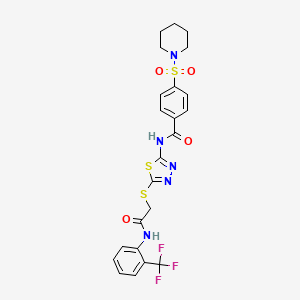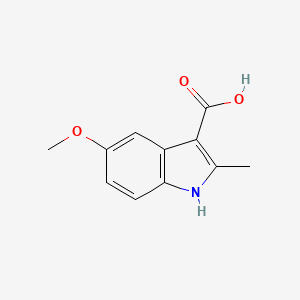
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Methoxy-2-methyl-1H-indole-3-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . This compound is considered a heterocyclic building block .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11NO3 . Its molecular weight is 205.210 Da . The IUPAC Standard InChI is InChI=1S/C10H9NO3/c1-14-7-2-3-8-6 (4-7)5-9 (11-8)10 (12)13 .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid has been studied for its potential therapeutic applications. It has been found to have antidepressant and anxiolytic effects in animal models, and is being investigated for its potential use in the treatment of depression and anxiety. Additionally, this compound has been studied for its potential anti-inflammatory and neuroprotective effects, as well as its ability to modulate the immune system.
Wirkmechanismus
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor. This is thought to be responsible for its antidepressant and anxiolytic effects. Additionally, this compound is believed to act as a sigma-1 receptor agonist, which may explain its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to produce a variety of biochemical and physiological effects, including increases in heart rate, blood pressure, and body temperature. Additionally, it has been found to produce changes in brain wave activity, as well as alterations in the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid in laboratory experiments include its high purity and low toxicity. Additionally, it is relatively easy to synthesize and has a wide range of potential therapeutic applications. The main limitation of using this compound in laboratory experiments is its limited availability, as it is not commercially available.
Zukünftige Richtungen
The potential future directions for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid research include further studies into its antidepressant and anxiolytic effects, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, further research into its anti-inflammatory and neuroprotective effects, as well as its ability to modulate the immune system, could lead to the development of new therapeutic agents. Finally, further studies into its pharmacological properties, such as its mode of action and metabolism, could lead to the development of more effective and safer drugs.
Synthesemethoden
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid can be synthesized by condensation of tryptamine with 3-indolecarboxaldehyde. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and proceeds in the presence of anhydrous pyridine as a solvent. The reaction is typically carried out at room temperature and yields a product with >90% purity.
Eigenschaften
IUPAC Name |
5-methoxy-2-methyl-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(13)14)8-5-7(15-2)3-4-9(8)12-6/h3-5,12H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUFFPUSVXGKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32387-22-7 |
Source


|
| Record name | 5-methoxy-2-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2818299.png)
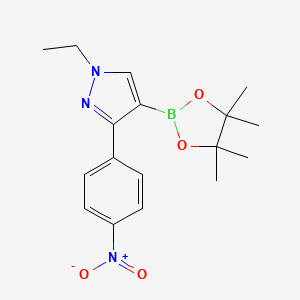
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B2818304.png)
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2818306.png)
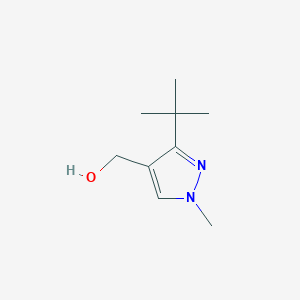
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride](/img/structure/B2818309.png)
